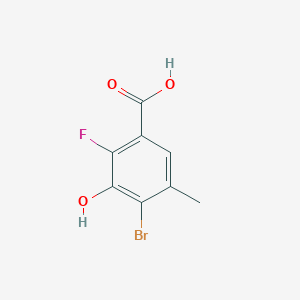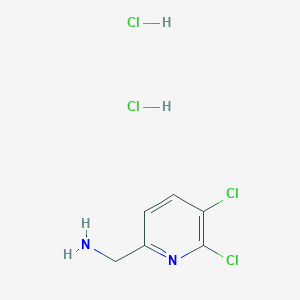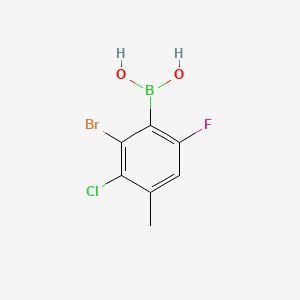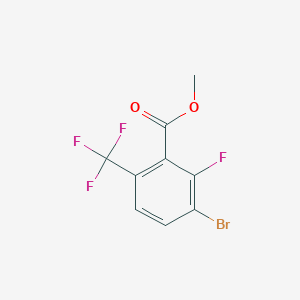
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Benzyl Protection: The brominated intermediate is then subjected to benzyl protection, where a benzyloxy group is introduced.
Halogen Exchange: The protected intermediate undergoes a halogen exchange reaction to introduce the fluorine atom.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: 3-(Benzyloxy)-2-fluoro-6-methoxybenzoic acid.
Reduction: 3-(Benzyloxy)-2-fluoro-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s effects are mediated through various biochemical pathways, depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-fluorobenzaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
3-(Benzyloxy)-6-methoxybenzaldehyde: Lacks the fluorine atom, which may influence its chemical properties and biological activity.
2-Fluoro-6-methoxybenzaldehyde: Lacks the benzyloxy group, which may alter its overall stability and reactivity.
Uniqueness
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde is unique due to the presence of all three substituents (benzyloxy, fluorine, and methoxy) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H13FO3 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO3/c1-18-13-7-8-14(15(16)12(13)9-17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
MMZONMVDOQIGPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14030693.png)



![8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14030708.png)
![2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine](/img/structure/B14030709.png)

![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14030726.png)



